1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE
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Overview
Description
1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE is a chemical compound with the molecular formula C12H18N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE can be achieved through several methods. One common approach involves the condensation amidation of piperazine with benzoic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of microreactor technology in industrial settings can enhance reaction efficiency and product selectivity .
Chemical Reactions Analysis
1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites on enzymes, inhibiting their activity. Additionally, the ethanesulfonyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE can be compared to other piperazine derivatives, such as:
1-Benzenesulfonyl-4-ethanesulfonyl-piperazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine: This compound has shown potential as an anticancer agent, highlighting the diverse applications of piperazine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-19(17,18)15-10-8-14(9-11-15)13(16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZWULZIKSCIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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